molecular formula C38H72O2 B14221155 Octatriacont-16-ene-3,22-dione CAS No. 827615-66-7

Octatriacont-16-ene-3,22-dione

Cat. No.: B14221155
CAS No.: 827615-66-7
M. Wt: 561.0 g/mol
InChI Key: JPDXXBQEEREUKI-UHFFFAOYSA-N
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Description

Octatriacont-16-ene-3,22-dione is a long-chain alkenone with the molecular formula C38H72O2. This compound is characterized by its unique structure, which includes a double bond at the 16th carbon and two ketone groups at the 3rd and 22nd positions. It is a member of the alkenone family, which is known for its presence in marine sediments and its use in paleoclimatology to reconstruct past sea surface temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octatriacont-16-ene-3,22-dione typically involves the use of long-chain alkenes and specific oxidation reactions. One common method is the selective oxidation of long-chain alkenes using reagents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the selective formation of the desired ketone groups.

Industrial Production Methods

Industrial production of this compound can be achieved through the bioconversion of phytosterols. This process involves the use of microbial strains, such as Mycolicibacterium neoaurum, which can selectively oxidize phytosterols to produce the desired alkenone. The bioconversion process is advantageous due to its high yield and specificity, making it a cost-effective method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Octatriacont-16-ene-3,22-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form additional ketone or carboxylic acid groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The double bond at the 16th carbon can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, osmium tetroxide, and chromium trioxide are commonly used.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated alkenones.

Scientific Research Applications

Octatriacont-16-ene-3,22-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octatriacont-16-ene-3,22-dione involves its interaction with specific enzymes and molecular targets. In biological systems, it can be metabolized by lipoxygenases, leading to the formation of various oxidized products. These reactions often involve the formation of peroxides and subsequent cleavage to form diketones or other oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Octatriaconta-9,16-dien-3,22-dione
  • Heptatriaconta-8,15-dien-2,21-dione

Uniqueness

Octatriacont-16-ene-3,22-dione is unique due to its specific double bond position and the presence of two ketone groups. This structure imparts distinct chemical reactivity and biological activity compared to other similar long-chain alkenones .

Properties

CAS No.

827615-66-7

Molecular Formula

C38H72O2

Molecular Weight

561.0 g/mol

IUPAC Name

octatriacont-16-ene-3,22-dione

InChI

InChI=1S/C38H72O2/c1-3-5-6-7-8-9-10-11-16-20-23-26-29-32-35-38(40)36-33-30-27-24-21-18-15-13-12-14-17-19-22-25-28-31-34-37(39)4-2/h21,24H,3-20,22-23,25-36H2,1-2H3

InChI Key

JPDXXBQEEREUKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)CCCCC=CCCCCCCCCCCCCC(=O)CC

Origin of Product

United States

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